S-(1-(1,3-dioxoisoindolin-2-yl)-6-(4-methoxyphenyl)-6-oxohexan-3-yl) O-ethyl carbonodithioate
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Overview
Description
“S-(1-(1,3-dioxoisoindolin-2-yl)-6-(4-methoxyphenyl)-6-oxohexan-3-yl) O-ethyl carbonodithioate” is a complex organic compound that features a combination of isoindolinone, methoxyphenyl, and carbonodithioate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “S-(1-(1,3-dioxoisoindolin-2-yl)-6-(4-methoxyphenyl)-6-oxohexan-3-yl) O-ethyl carbonodithioate” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoindolinone Core: This can be achieved through the cyclization of phthalic anhydride with an amine.
Introduction of the Methoxyphenyl Group: This step may involve a Friedel-Crafts acylation reaction.
Formation of the Hexanone Chain: This can be synthesized through aldol condensation.
Attachment of the Carbonodithioate Group: This step might involve the reaction of the intermediate with carbon disulfide and an alkylating agent like ethyl iodide.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions can occur at the carbonyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carbonodithioate group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkoxides, amines.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development: Compounds with similar structures are often explored for their potential as pharmaceuticals, particularly in cancer and anti-inflammatory research.
Medicine
Therapeutic Agents: The compound might be investigated for its potential therapeutic effects.
Industry
Materials Science: It could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “S-(1-(1,3-dioxoisoindolin-2-yl)-6-(4-methoxyphenyl)-6-oxohexan-3-yl) O-ethyl carbonodithioate” would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Phthalimides: Compounds with a similar isoindolinone core.
Methoxyphenyl Derivatives: Compounds featuring the methoxyphenyl group.
Carbonodithioates: Compounds with the carbonodithioate functional group.
Uniqueness
“S-(1-(1,3-dioxoisoindolin-2-yl)-6-(4-methoxyphenyl)-6-oxohexan-3-yl) O-ethyl carbonodithioate” is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H25NO5S2 |
---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
O-ethyl [1-(1,3-dioxoisoindol-2-yl)-6-(4-methoxyphenyl)-6-oxohexan-3-yl]sulfanylmethanethioate |
InChI |
InChI=1S/C24H25NO5S2/c1-3-30-24(31)32-18(12-13-21(26)16-8-10-17(29-2)11-9-16)14-15-25-22(27)19-6-4-5-7-20(19)23(25)28/h4-11,18H,3,12-15H2,1-2H3 |
InChI Key |
DABVAXLAJMARJK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=S)SC(CCC(=O)C1=CC=C(C=C1)OC)CCN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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